YZ129

Description

Properties

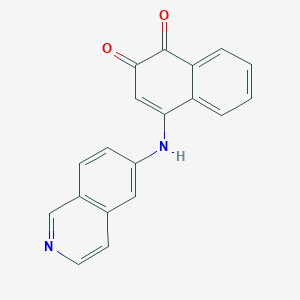

Molecular Formula |

C19H12N2O2 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |

InChI Key |

NYDMVPHEEBVAHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

YZ129; YZ 129; YZ-129 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of YZ129

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a small molecule inhibitor of the HSP90-calcineurin-NFAT signaling pathway. The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, cellular effects, and preclinical validation of this compound as a potential therapeutic agent for glioblastoma (GBM).

Core Mechanism of Action

This compound is a novel inhibitor that directly targets Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2][3] By binding to HSP90, this compound disrupts its chaperone activity on calcineurin, a calcium-sensitive phosphatase.[1][3] This interference prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT is unable to translocate to the nucleus, leading to the suppression of its downstream gene expression.[1][3]

Beyond its primary mechanism, this compound also demonstrates broader anti-cancer effects by suppressing other critical proto-oncogenic pathways, including those involved in hypoxia, glycolysis, and the PI3K/AKT/mTOR signaling axis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

| Assay | Parameter | Value | Cell Line/System |

| NFAT Nuclear Translocation | IC50 | 820 nM | HeLa cells stably expressing NFAT1-GFP |

| HSP90 Binding (Competitive FP) | IC50 | 29.5 nM | Recombinant HSP90α protein |

| Cell Proliferation (U87 GBM) | IC50 | Not explicitly stated | U87 Glioblastoma cells |

| Cell Proliferation (Normal Astrocytes) | IC50 | Not explicitly stated | Normal Astrocytes |

Table 1: In Vitro Efficacy of this compound

| Compound | Assay | Parameter | Value |

| This compound | HSP90 Competitive Binding | IC50 | 29.5 nM |

| 17-AAG (Control) | HSP90 Competitive Binding | IC50 | Comparable to this compound |

| 17-AAG (Control) | TG-induced NFAT nuclear entry | IC50 | 5.90 µM |

Table 2: Comparative Inhibitory Activity

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the core signaling pathway affected by this compound and the workflow of a key experimental protocol.

References

YZ129: A Novel Inhibitor of the HSP90-Calcineurin-NFAT Pathway for Glioblastoma Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The discovery of novel therapeutic agents that can overcome resistance and target key oncogenic pathways is of paramount importance. This document provides a comprehensive technical overview of YZ129, a potent small-molecule inhibitor of the HSP90-calcineurin-NFAT signaling axis. This compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. This guide details the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was identified through a targeted screening for small-molecule inhibitors of the calcineurin-NFAT signaling pathway, a crucial axis in cellular regulation that is often dysregulated in cancer. The initial screening identified a lead compound, YZ01. Subsequent structural modifications, specifically the replacement of a 4-SO3H-naphthalene group with other aromatic rings, led to the synthesis of a series of derivatives. Among these, this compound, with its 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione core structure, exhibited the most potent inhibitory effect on NFAT nuclear translocation and was selected for further development.[1]

Synthesis of this compound

The precise, step-by-step synthesis protocol for this compound is not fully detailed in the primary literature. However, based on the synthesis of similar 1,2-naphthoquinone and 1,4-naphthoquinone derivatives, a representative synthesis can be proposed. The general approach involves the reaction of a naphthoquinone precursor with an appropriate amine.

Representative Synthesis Protocol:

A common method for synthesizing N-substituted aminonaphthoquinones involves the nucleophilic substitution of a leaving group (such as a halogen) on the naphthoquinone ring with an amine.

-

Starting Materials: 2,3-dichloro-1,4-naphthoquinone and 6-aminoisoquinoline.

-

Reaction: 2,3-dichloro-1,4-naphthoquinone is reacted with 6-aminoisoquinoline in a suitable solvent, such as absolute methanol.

-

Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-60°C). The reaction is often facilitated by a base to neutralize the HCl byproduct.

-

Mechanism: One of the chlorine atoms on the naphthoquinone ring is substituted by the amino group of 6-aminoisoquinoline. Due to the electronic properties of the quinone structure, typically only one chlorine atom is substituted.

-

Purification: The resulting product, 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione (this compound), is then purified using standard techniques such as recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Conditions |

| IC₅₀ (NFAT Nuclear Translocation) | HeLa (NFAT1-GFP stable) | 820 nM | Thapsigargin-induced |

| Cell Cycle Arrest (G2/M Phase) | U87 Glioblastoma | 53% | 5 µM this compound for 24h |

| Control (G2/M Phase) | U87 Glioblastoma | 20% | DMSO for 24h |

| Apoptosis (Early) | U87 Glioblastoma | Increased | 5 µM this compound for 24h |

| Apoptosis (Late) | U87 Glioblastoma | Increased | 5 µM this compound for 24h |

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Parameter | Treatment Group | Result |

| Tumor Growth | This compound | Substantially reduced |

| Tumor Bioluminescence | This compound | Significantly lower than control |

| Animal Model | Nude mice with U87-luciferase xenografts | - |

| Dosing Regimen | Intraperitoneal injection daily for 5 days | - |

Experimental Protocols

NFAT Nuclear Translocation Assay

This assay quantifies the inhibitory effect of this compound on the translocation of NFAT from the cytoplasm to the nucleus.

-

Cell Line: A stable HeLa cell line expressing NFAT1 tagged with Green Fluorescent Protein (NFAT1-GFP) is used.

-

Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or DMSO (as a control).

-

Stimulation: NFAT nuclear translocation is induced by treating the cells with 1 µM thapsigargin (TG), which causes an increase in intracellular calcium.

-

Imaging: After stimulation, cells are fixed and stained with a nuclear counterstain (e.g., DAPI). Images are acquired using high-content confocal microscopy.

-

Analysis: The ratio of nuclear to cytosolic GFP fluorescence intensity is calculated using image analysis software. The IC₅₀ value is determined by plotting the inhibition of NFAT translocation against the concentration of this compound.

Cell Cycle Analysis

This protocol details the method used to determine the effect of this compound on the cell cycle distribution of glioblastoma cells.

-

Cell Line: U87 glioblastoma cells.

-

Treatment: Cells are treated with 5 µM this compound or DMSO for 24 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay

This assay quantifies the induction of apoptosis in glioblastoma cells following treatment with this compound.

-

Cell Line: U87 glioblastoma cells.

-

Treatment: Cells are treated with 5 µM this compound or DMSO for 24 hours.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Analysis: The cell population is quantified into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Glioblastoma Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Animal Model: BALB/c nude mice (6-8 weeks old).

-

Tumor Implantation: U87 cells engineered to express luciferase (U87-Luc) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors are established, mice are randomly assigned to a control group (receiving vehicle) or a treatment group. The treatment group receives intraperitoneal injections of this compound daily for 5 days.

-

Tumor Monitoring: Tumor growth is monitored weekly by measuring tumor volume and by bioluminescence imaging.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by directly targeting the molecular chaperone Heat Shock Protein 90 (HSP90).[1] This interaction disrupts the HSP90 chaperone network, leading to a cascade of downstream effects that are detrimental to glioblastoma cells.

The Core HSP90-Calcineurin-NFAT Pathway

The primary mechanism of this compound involves the inhibition of the HSP90-calcineurin-NFAT signaling pathway.[1] In cancer cells, HSP90 chaperones and stabilizes calcineurin, a calcium-sensitive phosphatase.[1] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation into the nucleus, where they promote the expression of genes involved in cell proliferation and survival.[1] this compound binds to HSP90, antagonizing its chaperoning effect on calcineurin.[1] This destabilizes calcineurin, preventing the dephosphorylation and subsequent nuclear translocation of NFAT, thereby abrogating its transcriptional activity.[1]

References

In Vitro Characterization of YZ129: A Potent HSP90 Inhibitor for Glioblastoma

For Immediate Release

This technical guide provides an in-depth overview of the in vitro characterization of YZ129, a novel small molecule inhibitor of the HSP90-calcineurin-NFAT signaling pathway. This compound has demonstrated significant anti-tumor activity against glioblastoma by directly targeting Heat Shock Protein 90 (HSP90).[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

Core Findings

This compound directly binds to HSP90, disrupting its chaperone function over calcineurin, a critical phosphatase for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This targeted inhibition leads to a cascade of anti-cancer effects in glioblastoma cells, including cell-cycle arrest, apoptosis, and the suppression of proliferation and migration.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative metrics of this compound's in vitro efficacy.

| Parameter | Value | Cell Line/System | Description |

| IC50 (NFAT Nuclear Translocation) | 820 nM | HeLa cells stably expressing NFAT1-GFP | Concentration of this compound required to inhibit 50% of NFAT nuclear translocation.[1] |

| Cell Cycle Arrest | G2/M Phase | U87 Glioblastoma Cells | This compound induces a significant arrest of glioblastoma cells in the G2/M phase of the cell cycle. |

| Apoptosis Induction | Significant Increase | U87 Glioblastoma Cells | Treatment with this compound leads to a pronounced increase in programmed cell death. |

| Inhibition of Proliferation | Dose-dependent | U87 Glioblastoma Cells | This compound effectively suppresses the proliferation of glioblastoma cells in a concentration-dependent manner. |

| Inhibition of Migration | Significant Reduction | U87 Glioblastoma Cells | The migratory capacity of glioblastoma cells is substantially impaired following treatment with this compound.[3] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of HSP90. This disrupts the HSP90-calcineurin complex, leading to the deactivation of the calcineurin-NFAT signaling pathway. Furthermore, this compound has been shown to suppress other critical proto-oncogenic pathways, including the PI3K/AKT/mTOR axis, hypoxia, and glycolysis signaling.

Caption: this compound inhibits HSP90, disrupting the calcineurin-NFAT pathway and other oncogenic signals.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NFAT Nuclear Translocation Assay

This assay quantifies the inhibitory effect of this compound on the nuclear translocation of NFAT.

Caption: Workflow for the NFAT nuclear translocation inhibition assay.

Methodology:

-

Cell Culture: HeLa cells stably expressing NFAT1-Green Fluorescent Protein (GFP) are seeded in 96-well imaging plates and cultured overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO (vehicle control) for a specified pre-incubation period.

-

Induction: NFAT nuclear translocation is induced by treating the cells with an agent such as thapsigargin, which depletes endoplasmic reticulum calcium stores.[3]

-

Imaging: Live-cell imaging is performed using a high-content confocal microscope to capture the subcellular localization of NFAT1-GFP.

-

Image Analysis: Automated image analysis software is used to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each.

-

Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated for each treatment condition. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures the effect of this compound on the proliferation of glioblastoma cells.[3]

Caption: Workflow for the WST-1 based cell proliferation assay.

Methodology:

-

Cell Seeding: U87 glioblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Administration: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effect on cell proliferation.

-

WST-1 Reagent: WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well. Metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.

-

Color Development: The plates are incubated for an additional 1-4 hours to allow for the development of the colored formazan product.

-

Absorbance Reading: The absorbance of each well is measured at 450 nm using a microplate reader.

-

Data Interpretation: The absorbance values are directly proportional to the number of viable cells. Cell proliferation is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis

Flow cytometry is utilized to determine the effect of this compound on the cell cycle distribution of glioblastoma cells.

Methodology:

-

Cell Treatment: U87 cells are treated with this compound (e.g., 5 µM) or DMSO for 24 hours.[3]

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Conclusion

The in vitro characterization of this compound reveals its potent and specific mechanism of action against glioblastoma cells. By targeting HSP90, this compound effectively disrupts the calcineurin-NFAT signaling pathway and other key oncogenic pathways, leading to a significant reduction in tumor cell proliferation, migration, and survival. These findings underscore the therapeutic potential of this compound as a promising candidate for the treatment of glioblastoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

YZ129: A Novel HSP90 Inhibitor for Glioblastoma Treatment - A Preclinical In-depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for YZ129, a novel small molecule inhibitor targeting the HSP90-calcineurin-NFAT signaling pathway, which has demonstrated significant therapeutic potential against glioblastoma (GBM). This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a first-in-class inhibitor of the HSP90-calcineurin-NFAT pathway.[1] It functions by directly binding to Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[2][3] By engaging HSP90, this compound disrupts its chaperoning effect on calcineurin, a key phosphatase required for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][4] This inhibition of the HSP90-calcineurin interaction ultimately abrogates NFAT's nuclear entry and its subsequent gene expression, which is implicated in tumor cell survival and proliferation.[2] Furthermore, this compound's inhibition of HSP90 leads to the suppression of other critical proto-oncogenic signaling pathways, including PI3K/AKT/mTOR, hypoxia, and glycolysis.[2][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from studies on glioblastoma models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Result |

| IC50 (NFAT Nuclear Translocation) | HeLa (NFAT1-GFP Stable) | 820 nM[1] |

| Cell Cycle Arrest | U87 Glioblastoma | G2/M Phase Arrest[2][4] |

| Apoptosis Induction | U87 Glioblastoma | 2-fold increase in active caspase 3 staining[2] |

| Proliferation Inhibition | U87 Glioblastoma | 2.5-fold reduction in Ki67-positive staining[2] |

| Protein Downregulation | Glioblastoma Cells | Bcl-xL, Bcl-2, XIAP[2] |

Table 2: In Vivo Efficacy and Safety of this compound

| Parameter | Model | Treatment Regimen | Outcome |

| Tumor Growth Inhibition | U87-Luciferase Xenograft Mice | Intraperitoneal injection, daily for 5 days | Substantial reduction in tumor size (bioluminescence)[2] |

| Acute Toxicity (Histopathology) | Xenograft Mice | Daily for 5 days | No overt cellular/tissue destruction in liver, kidney, small intestine[2] |

| General Health | Xenograft Mice | Up to 3 weeks | Body weight comparable to control group[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

WST-1 Proliferation Assay

-

Cell Seeding: U87 glioblastoma cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with varying concentrations of this compound (or DMSO as a vehicle control) and incubated for 24 hours. A 5 µM concentration was noted to produce pronounced morphological changes.[2]

-

WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well and the plates were incubated for 2-4 hours at 37°C.

-

Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The results were expressed as a percentage of the control.

Immunostaining for Apoptosis and Proliferation Markers

-

Cell Culture and Treatment: U87 cells were cultured on coverslips and treated with 5 µM this compound or DMSO for 24 hours.[2]

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Cells were blocked with 5% bovine serum albumin (BSA) and then incubated with primary antibodies against active caspase 3 (apoptosis marker) and Ki67 (proliferation marker) overnight at 4°C.

-

Secondary Antibody and Imaging: After washing, cells were incubated with fluorescently labeled secondary antibodies. The coverslips were mounted and imaged using a fluorescence microscope.

-

Quantification: The percentage of positively stained cells was determined from multiple fields of view.

Glioblastoma Xenograft Mouse Model

-

Cell Implantation: Nude mice were subcutaneously injected with U87 cells expressing luciferase (U87-Luc).

-

Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size. Mice were then randomized into control and treatment groups. The this compound group received daily intraperitoneal injections for 5 consecutive days.[2]

-

Bioluminescence Imaging: Tumor size was monitored weekly by injecting mice with luciferin and measuring the bioluminescence signal using an in vivo imaging system.

-

Toxicity Assessment: Body weight was recorded regularly. At the end of the study, major organs (liver, kidney, small intestine) were harvested, fixed in formalin, and embedded in paraffin for Hematoxylin and Eosin (H&E) staining to assess for any tissue damage.[2]

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of YZ129

An In-depth Technical Guide on the Solubility and Stability of YZ129

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant potential as a therapeutic agent against glioblastoma.[1][2][3] As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the , offering crucial data for its handling, formulation, and further preclinical and clinical development.

Introduction to this compound

This compound is a potent inhibitor that directly binds to HSP90, disrupting its chaperone activity on calcineurin and subsequently suppressing the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[1][4] This mechanism of action leads to the inhibition of glioblastoma cell proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.[1][2] The compound has shown efficacy in both in vitro and in vivo models of glioblastoma.[1]

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Current data on the solubility of this compound is primarily available for Dimethyl Sulfoxide (DMSO), a common solvent for in vitro screening.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Concentration | Conditions | Source |

| DMSO | 10 mM | Not specified | [5] |

| DMSO | 5.6 mg/mL (18.65 mM) | Can be enhanced with ultrasonication and heating to 80°C | [6][7] |

Stability of this compound

The stability of this compound is crucial for its storage, handling, and the development of a stable pharmaceutical formulation with a defined shelf-life. The available information primarily pertains to the stability of the solid compound and its solutions in DMSO.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | ≥ 2 years | [8][9] |

| Solid Powder | 0 - 4°C (short term) | Days to weeks | [10][11] |

| Solid Powder | -20°C (long term) | Months to years | [10][11] |

| DMSO Solution | -80°C | 6 months | [4][5][7] |

| DMSO Solution | -20°C | 1 month | [4][5][7] |

| DMSO Solution | 4°C | 2 weeks | [8] |

The solid form of this compound is reported to be stable for over two years when stored appropriately.[8][9] Stock solutions in DMSO exhibit good stability at low temperatures, but repeated freeze-thaw cycles should be avoided.[6] For long-term storage of solutions, it is recommended to store them at -80°C.[4][5][7] Comprehensive stability studies, including forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat), are necessary to identify potential degradation products and establish a full stability profile.

Experimental Protocols

Detailed experimental protocols for the determination of have not been explicitly published. Therefore, this section provides standardized, generic protocols that can be adapted and validated for this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline at various pH values, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in units such as mg/mL or mM.

Stability-Indicating HPLC Method Development and Forced Degradation Study

A stability-indicating method is crucial to separate and quantify the intact drug from its degradation products.

-

Method Development: Develop a reverse-phase HPLC method with a suitable column, mobile phase, and detector wavelength to achieve good resolution and sensitivity for this compound.

-

Forced Degradation: Expose this compound (in solid form and in solution) to various stress conditions:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80°C).

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at different time points using the developed HPLC method.

-

Validation: Validate the stability-indicating nature of the method by demonstrating peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting the HSP90-calcineurin-NFAT signaling pathway.

Experimental Workflow for Thermodynamic Solubility

Caption: A typical experimental workflow for determining the thermodynamic solubility of this compound.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action. The currently available data provides a foundational understanding of its solubility and stability, primarily in DMSO. To advance the development of this compound towards clinical applications, it is imperative to conduct comprehensive physicochemical characterization. Future studies should focus on:

-

Determining the aqueous solubility of this compound across a range of pH values.

-

Evaluating its solubility in various pharmaceutically acceptable co-solvents and lipid-based systems.

-

Performing comprehensive forced degradation studies to elucidate its degradation pathways.

-

Developing and validating a stability-indicating analytical method.

-

Investigating the solid-state properties of this compound, including polymorphism and hygroscopicity.

A thorough understanding of these parameters will be instrumental in the successful formulation of a safe, stable, and efficacious drug product for the treatment of glioblastoma.

References

- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Hsp90: small-molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. This compound(YZ-129;YZ 129) Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound [sobekbio.com]

- 10. sps.nhs.uk [sps.nhs.uk]

- 11. medkoo.com [medkoo.com]

In-Depth Technical Guide: Pharmacokinetic Profile of YZ129

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information regarding the compound YZ129. Specific quantitative pharmacokinetic parameters for this compound have not been disclosed in the available scientific literature. The pharmacokinetic data presented in the tables are representative examples for a hypothetical small molecule inhibitor and are for illustrative purposes only.

Introduction

This compound is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway.[1][2][3] It has demonstrated potent anti-tumor activity against glioblastoma (GBM) in preclinical models.[2][3][4] this compound induces cell-cycle arrest at the G2/M phase, promotes apoptosis, and inhibits proliferation and migration of glioblastoma cells.[1][2][3][4] The compound directly binds to HSP90, antagonizing its chaperoning effect on calcineurin, which in turn abrogates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the HSP90-calcineurin-NFAT pathway.[1][2][3] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. In the context of glioblastoma, HSP90 facilitates the function of calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and subsequent transcription of pro-survival and pro-proliferative genes.[2][3] By binding to HSP90, this compound disrupts this interaction, leading to the suppression of NFAT signaling.[2][3]

Furthermore, this compound has been shown to suppress other proto-oncogenic pathways, including the PI3K/AKT/mTOR signaling axis, hypoxia, and glycolysis.[2][3]

Pharmacokinetic Profile

While detailed quantitative pharmacokinetic data for this compound are not publicly available, preclinical studies in xenograft mouse models have provided some insights into its in vivo behavior. This compound has been administered via intraperitoneal injection and has shown efficacy in reducing tumor size in these models, suggesting it can reach the tumor tissue.[2] It is also suggested that this compound may be capable of penetrating the blood-brain barrier to target orthotopic glioblastoma tumors.[2]

The following tables present a representative pharmacokinetic profile for a hypothetical small molecule inhibitor intended for oncology applications. This is not the actual data for this compound.

Table 1: Single-Dose Pharmacokinetic Parameters in Rodents (Intraperitoneal Administration)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1500 ± 350 |

| Tmax | h | 1.0 ± 0.5 |

| AUC(0-t) | ng·h/mL | 7500 ± 1200 |

| AUC(0-inf) | ng·h/mL | 8100 ± 1350 |

| t1/2 | h | 4.5 ± 1.2 |

| Clearance (CL/F) | L/h/kg | 0.8 ± 0.2 |

| Volume of Distribution (Vd/F) | L/kg | 5.0 ± 1.5 |

Table 2: Tissue Distribution in Rodents (2 hours post-dose)

| Tissue | Concentration (ng/g) |

| Plasma | 1200 |

| Brain | 300 |

| Tumor (Glioblastoma) | 950 |

| Liver | 8500 |

| Kidney | 6200 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile and mechanism of action of a compound like this compound.

-

Animal Model: Male nude mice (6-8 weeks old) bearing U87-luciferase-expressing glioblastoma xenografts.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., DMSO and polyethylene glycol) and administered as a single intraperitoneal injection at a defined dose (e.g., 10 mg/kg).

-

Sample Collection: Blood samples are collected via retro-orbital sinus or tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation. At the final time point, animals are euthanized, and tissues (brain, tumor, liver, kidney) are collected.

-

Sample Analysis: Plasma and tissue homogenate concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Synthesis of Probes: Azide-derivatized analogs of this compound are synthesized to serve as chemical probes.

-

Cell Lysate Preparation: Glioblastoma cells (e.g., U87) are lysed to extract total cellular proteins.

-

Probe Incubation and Click Reaction: The cell lysate is incubated with the this compound-azide probe. A click chemistry reaction is then performed to attach a biotin tag to the probe-protein complexes.

-

Affinity Purification: The biotin-tagged complexes are captured using streptavidin-coated beads.

-

Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry (e.g., LC-MS/MS).

Mandatory Visualizations

Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.

Caption: Workflow for target identification of this compound using click chemistry.

References

- 1. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Mass Balance, and Biotransformation of [14C]tinengotinib, A Novel Multi-target Kinase Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

YZ129 is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant therapeutic potential against glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] This technical guide provides a detailed overview of this compound, its mechanism of action, related chemical compounds, and the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and medicinal chemistry.

Core Compound Profile: this compound

This compound, with the chemical formula C19H12N2O2, directly engages HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By binding to HSP90, this compound disrupts its chaperoning effect on calcineurin, a key phosphatase in the NFAT signaling cascade. This leads to the abrogation of Nuclear Factor of Activated T-cells (NFAT) nuclear translocation, a critical step for its transcriptional activity.[1][2]

Chemical Structure:

-

IUPAC Name: 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

-

Molecular Weight: 300.32 g/mol

-

CAS Number: 1643120-60-8

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds.

| Compound | Target | Assay | IC50 | Cell Line |

| This compound | HSP90 | Competitive Fluorescent Polarization | 29.5 nM | - |

| This compound | NFAT Nuclear Translocation | High-Content Screening | 820 nM | HeLa |

| This compound | Cell Proliferation | WST-1 Assay | Dose-dependent inhibition | U87 Glioblastoma |

| This compound | Cell Proliferation | WST-1 Assay | Minimal effect | Normal Astrocytes |

| YZ126 | HSP90 | Competitive Fluorescent Polarization | >10 µM | - |

| 17-AAG (Control) | HSP90 | Competitive Fluorescent Polarization | 45.3 nM | - |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inhibiting the HSP90-calcineurin-NFAT pathway.[1][2] This inhibition leads to several downstream cellular consequences detrimental to tumor growth and survival.

HSP90-Calcineurin-NFAT Signaling Pathway

The canonical HSP90-calcineurin-NFAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses. In glioblastoma, this pathway is often hijacked to promote tumor progression. This compound's intervention disrupts this process.

Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.

Downstream Proto-Oncogenic Pathways

Beyond the NFAT pathway, this compound has been shown to suppress other critical proto-oncogenic signaling axes in glioblastoma, including:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

Hypoxia Pathway: Tumors often exhibit hypoxic (low oxygen) conditions, which promotes angiogenesis and metastasis. This compound downregulates the hypoxia regulator HIFα.[1]

-

Glycolysis Pathway: Cancer cells often rely on glycolysis for energy production (the Warburg effect). This compound downregulates the glycolysis catalytic enzyme LDHA.[1]

Cellular Effects of this compound

The inhibition of these key signaling pathways by this compound manifests in several observable anti-tumor effects at the cellular level.

-

Cell Cycle Arrest: this compound induces a prominent cell cycle arrest at the G2/M phase in GBM cells.[1][2]

-

Apoptosis: The compound promotes programmed cell death (apoptosis) in glioblastoma cells.[1][2]

-

Inhibition of Proliferation and Migration: this compound significantly impedes the proliferation and migratory capabilities of tumor cells.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound and Related Compounds

Synthesis of 4-((4-chlorophenyl)amino)naphthalene-1,2-dione (YZ126):

-

A mixture of 1,2-naphthoquinone-4-sulfonic sodium (52 mg, 0.2 mmol) and K2CO3 (43 mg, 0.2 mmol) in 50 mL of water is stirred until a clear solution is obtained.

-

4-chloroaniline (51 mg, 0.4 mmol) dissolved in 5 mL of ethanol is then slowly added to the solution.

-

The reaction is stirred at room temperature for 12 hours.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by silica gel column chromatography (petroleum ether: ethyl acetate = 5:1) to yield YZ126 as a red solid.

Target Identification using a Biotinylated this compound Derivative (YZ137)

This experimental workflow was designed to identify the direct molecular targets of this compound.

Caption: Experimental workflow for identifying this compound's cellular targets.

Protocol:

-

Synthesis of YZ137: An azide derivative of this compound, YZ137, is synthesized to enable click chemistry.

-

Immobilization: YZ137 is immobilized on streptavidin beads via a click reaction with biotin-alkyne.

-

Pull-down: The immobilized YZ137 is incubated with cell lysates to capture its binding partners.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

Cell Viability Assay (WST-1)

-

U87 glioblastoma cells or normal astrocytes are seeded in 96-well plates.

-

After 24 hours, the cells are treated with varying concentrations of this compound or DMSO (vehicle control).

-

The cells are incubated for an additional 48 hours.

-

WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

Cell Cycle Analysis

-

U87 cells are treated with 5 µM this compound or DMSO for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

U87 cells are treated with this compound or DMSO for 24 hours.

-

Cells are harvested and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

-

U87 cells are treated with this compound or DMSO for the desired time.

-

Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics against glioblastoma. Its unique mechanism of action, involving the inhibition of the HSP90-calcineurin-NFAT pathway and other critical oncogenic signaling networks, provides a strong rationale for its further investigation. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research and development efforts in this area.

References

YZ129 Biological Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of YZ129, a novel small molecule inhibitor targeting key oncogenic pathways in glioblastoma (GBM). We detail its mechanism of action, present key quantitative data from preclinical studies, and provide methodologies for the critical experiments that elucidated its function.

Introduction to this compound

This compound is a potent, small-molecule inhibitor belonging to a class of compounds sharing a 1,2-naphthalenone core structure.[1] It was identified as a powerful anti-tumor agent against glioblastoma, one of the most aggressive forms of brain cancer.[1][2] At a molecular level, this compound's primary mechanism involves the direct inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer progression.[1][2] By targeting HSP90, this compound disrupts several oncogenic signaling cascades, leading to cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation and migration.[1][2][3]

Core Mechanism: Inhibition of the HSP90-Calcineurin-NFAT Axis

The primary therapeutic effect of this compound stems from its disruption of the HSP90-Calcineurin-NFAT signaling pathway.[1][2] HSP90 acts as a chaperone for Calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1] This dephosphorylation is a critical step for NFAT's translocation from the cytoplasm to the nucleus, where it activates the expression of genes involved in cell survival and migration.

This compound directly binds to the ATP-binding pocket of HSP90, antagonizing its chaperone activity.[1] This prevents the proper stabilization of Calcineurin, leading to a downstream failure to dephosphorylate NFAT. Consequently, NFAT remains in the cytoplasm, its nuclear translocation is abrogated, and the expression of its target genes is suppressed.[1][2]

Signaling Pathway Diagram

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on glioblastoma cells.

Table 1: Inhibitory Potency of this compound

| Assay Type | Parameter | Value | Cell Line |

| HSP90 Competitive Binding | IC₅₀ | 29.5 nM | - (Biochemical) |

| NFAT Nuclear Translocation | IC₅₀ | 820 nM | HeLa (NFAT1-GFP) |

Data sourced from competitive fluorescent polarization and high-content imaging assays.[1][3]

Table 2: Cellular Effects of this compound on U87 Glioblastoma Cells

| Assay | Parameter Measured | Treatment | Result |

| Cell Proliferation (WST-1) | Proliferation | This compound (48h) | Dose-dependent inhibition |

| Cell Cycle Analysis | % of Cells in G2/M Phase | 5 µM this compound (24h) | Significant Increase |

| Wound Healing Assay | Cell Migration | 5 µM this compound | ~60% reduction |

| Apoptosis Assay | Apoptosis | 5 µM this compound (24h) | Pronounced induction |

These results highlight this compound's multifaceted anti-tumor activity in a model GBM cell line.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are protocols for key experiments used to characterize this compound.

Protocol: Biotin-Streptavidin Pulldown for Target Identification

This assay was instrumental in identifying HSP90 as the direct binding partner of this compound.[1] It involves using a modified this compound molecule as "bait" to capture its cellular targets.

Methodology:

-

Synthesis of Bait: Synthesize an azide-modified derivative of this compound (e.g., YZ137).

-

Immobilization: Immobilize biotin-alkyne on streptavidin-coated magnetic beads.

-

Click Chemistry: Conjugate the this compound-azide derivative to the immobilized biotin-alkyne via a copper-catalyzed click reaction to create the bait-bead complex.

-

Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., HeLa or U87 cells) in a non-denaturing lysis buffer.

-

Incubation: Incubate the bait-bead complex with the cell lysate (e.g., for 4 hours at 4°C) to allow the this compound bait to bind its cellular targets. A control incubation with beads lacking the this compound bait should be run in parallel.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins via SDS-PAGE and visualize with silver staining. Excise unique protein bands present in the this compound-bait sample but not the control.

-

Identification: Identify the proteins using mass spectrometry (MS).

Experimental Workflow Diagram

Protocol: HSP90 Competitive Binding Assay

This assay quantifies the binding affinity of this compound to HSP90 by measuring its ability to displace a fluorescently labeled HSP90 inhibitor.

Methodology:

-

Reagent Preparation: Prepare a solution of purified HSP90 protein and a fluorescent probe that binds the HSP90 ATP-binding pocket (e.g., geldanamycin-FITC). Prepare serial dilutions of this compound.

-

Binding Reaction: In a microplate, combine the HSP90 protein and the fluorescent probe. Add varying concentrations of this compound (or a positive control like 17-AAG).

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader. When the small fluorescent probe is bound to the large HSP90 protein, it tumbles slowly, and the FP is high. When displaced by this compound, the free probe tumbles rapidly, and the FP is low.

-

Data Analysis: Plot the FP values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Protocol: WST-1 Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.

Methodology:

-

Cell Seeding: Seed U87 glioblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

Reagent Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours. Viable, metabolically active cells will cleave the WST-1 tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation. Plot the percentage of proliferation against the drug concentration to determine the dose-response relationship.

References

- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of YZ129 in Glioblastoma Cell Culture

Introduction

YZ129 is a small molecule inhibitor that targets the HSP90-calcineurin-NFAT signaling pathway and has demonstrated potent anti-tumor activity against glioblastoma.[1][2] It functions by directly binding to Heat Shock Protein 90 (HSP90), which in turn disrupts its chaperone effect on calcineurin, a key activator of the NFAT (Nuclear Factor of Activated T-cells) transcription factors.[1][2] This inhibition abrogates NFAT nuclear translocation and subsequently suppresses the expression of downstream genes involved in cancer cell proliferation, survival, and migration.[1] Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in glioblastoma cells.[1][2][3] This document provides detailed protocols for the use of this compound in treating glioblastoma cell lines, specifically focusing on the U87 cell line as a model system.[1]

Data Presentation

Table 1: this compound Activity and Treatment Concentrations

| Parameter | Value | Cell Line | Reference |

| IC50 (NFAT Nuclear Translocation) | 820 nM | HeLa | [3][4][5] |

| In Vitro Treatment Concentration | 5 µM | U87 Glioblastoma | [1] |

| In Vitro Treatment Duration | 24 hours | U87 Glioblastoma | [1] |

Experimental Protocols

1. General Culture of U87 Glioblastoma Cells

This protocol outlines the standard procedure for maintaining and subculturing the U87 glioblastoma cell line.

-

Materials:

-

U87-MG glioblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

T75 culture flasks

-

15 mL conical tubes

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain U87 cells in a T75 flask with supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 8 mL of supplemented DMEM.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed medium.

-

Seed a new T75 flask with the desired number of cells (typically a 1:4 to 1:8 split ratio).

-

Change the culture medium every 2-3 days.

-

2. Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for experimental consistency.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-purity DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

-

When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

-

3. Cell Proliferation Assay (WST-1 Based)

This assay is used to assess the inhibitory effect of this compound on the proliferation of U87 cells.[1]

-

Materials:

-

U87 cells

-

96-well cell culture plates

-

This compound stock solution

-

Supplemented DMEM

-

WST-1 reagent

-

Plate reader capable of measuring absorbance at 450 nm

-

-

Procedure:

-

Seed U87 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in supplemented DMEM at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) group.

-

Incubate the plate for 24 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

4. Apoptosis Assay (Annexin V-FITC)

This protocol is used to quantify the induction of apoptosis in U87 cells following treatment with this compound.

-

Materials:

-

U87 cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed U87 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 5 µM this compound or vehicle control (DMSO) for 24 hours.[1]

-

Harvest the cells by trypsinization and collect them in a conical tube.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cells in 1x binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Mandatory Visualizations

Caption: this compound inhibits the HSP90-calcineurin-NFAT signaling pathway.

Caption: Workflow for a cell proliferation assay with this compound treatment.

References

- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. YZ 129 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for YZ129 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YZ129, a small molecule inhibitor of the HSP90-calcineurin-NFAT pathway, in preclinical animal models of glioblastoma (GBM). Detailed protocols for its application in both in vitro and in vivo settings are provided to guide researchers in their study design.

Introduction and Mechanism of Action

This compound is a novel small molecule inhibitor that has shown significant anti-tumor activity against glioblastoma.[1][2][3][4] It belongs to a class of 1,2-naphthalenone-based compounds that disrupt the chaperone function of Heat Shock Protein 90 (HSP90).[1]

The primary mechanism of action of this compound involves the direct binding to HSP90, which antagonizes its chaperoning effect on calcineurin.[1][2][5] Calcineurin is a crucial phosphatase required for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor implicated in tumor growth and progression.[1][3] By inhibiting the HSP90-calcineurin interaction, this compound effectively abrogates NFAT nuclear translocation and its downstream gene expression.[1][2]

Furthermore, this compound has been shown to suppress other critical proto-oncogenic signaling pathways, including the PI3K/AKT/mTOR axis, hypoxia, and glycolysis signaling.[1][2] This multi-targeted effect leads to G2/M phase cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation and migration in GBM cells.[1][2][4]

Signaling Pathway of this compound

The following diagram illustrates the inhibitory effect of this compound on the HSP90-calcineurin-NFAT signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (NFAT Nuclear Translocation) | HeLa (NFAT1-GFP stable) | 820 nM | [5] |

| Effective Concentration (Inhibition of cell proliferation) | U87 GBM cells | 5 µM | [1] |

| Effective Concentration (Induction of apoptosis) | U87 GBM cells | 5 µM | [1] |

Table 2: In Vivo Glioblastoma Xenograft Study Parameters

| Parameter | Details | Reference |

| Animal Model | BALB/c nude mice (6-8 weeks old) | [1] |

| Cell Line | U87-Luciferase expressing (U87-Luc) GBM cells | [1] |

| Tumor Implantation | Subcutaneous or Intracalvarium | [1] |

| This compound Dosage | 2.5 µM/kg body weight | [1] |

| Administration Route | Intraperitoneal (IP) injection | [1] |

| Dosing Schedule | Daily for 5 consecutive days | [1] |

| Tumor Monitoring | Weekly bioluminescence imaging | [1] |

Experimental Protocols

In Vitro Protocol: Glioblastoma Cell Proliferation Assay

This protocol describes the methodology to assess the effect of this compound on the proliferation of U87 glioblastoma cells using a WST-1 assay.

Materials:

-

This compound (store stock solution at -80°C)

-

U87 Glioblastoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).

-

Treatment: Replace the culture medium in each well with 100 µL of the medium containing the respective concentrations of this compound or vehicle control.

-

Incubation: Incubate the treated plates for 24 to 48 hours at 37°C.

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Protocol: Glioblastoma Xenograft Mouse Model

This protocol details the procedure for establishing a subcutaneous U87-Luc glioblastoma xenograft model and treating the mice with this compound.

Animal Husbandry:

-

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Use 6-8 week old BALB/c nude mice.[1]

Materials:

-

U87-Luc cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Corn oil)

-

Syringes and needles for injection

-

Bioluminescence imaging system

Experimental Workflow Diagram:

Procedure:

-

Cell Preparation: Harvest U87-Luc cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

-

Tumor Establishment: Allow the tumors to grow for approximately one week or until they reach a palpable size.

-

Randomization: Randomly assign mice into treatment and vehicle control groups.

-

This compound Preparation and Administration:

-

Tumor Growth Monitoring:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Perform bioluminescence imaging weekly to monitor the tumor size as reflected by luciferase activity.[1]

-

-

Toxicity Assessment: Monitor the body weight of the mice throughout the experiment as a general indicator of toxicity.[1]

-

Endpoint and Tissue Collection:

Safety and Toxicity

In preclinical studies, this compound did not induce significant toxic damage to cells and tissues in living mice.[1] Treatment with this compound did not cause overt cellular and tissue destruction in the liver, kidney, and small intestine.[1] Furthermore, the body weight of the xenograft mice treated with this compound remained comparable to the control group during the course of the experiments.[1] It is also suggested that this compound can cross the blood-brain barrier, a critical feature for treating brain tumors.[1]

References

- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceblog.com [scienceblog.com]

- 4. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for YZ129 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of YZ129, a potent inhibitor of the HSP90-calcineurin-NFAT signaling pathway, for preclinical research in glioblastoma. Detailed protocols for animal studies, along with data presentation and pathway diagrams, are included to facilitate experimental design and execution.

Introduction

This compound is a small molecule inhibitor that targets the Heat Shock Protein 90 (HSP90), disrupting its chaperone activity on calcineurin.[1] This leads to the suppression of Nuclear Factor of Activated T-cells (NFAT) nuclear translocation and its downstream gene expression.[1] In preclinical models of glioblastoma (GBM), this compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest at the G2/M phase, promoting apoptosis, and inhibiting cell proliferation and migration.[1][2] Notably, this compound has shown the ability to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound in a glioblastoma xenograft mouse model.

| Parameter | Value | Details | Source |

| Compound | This compound | Inhibitor of the HSP90-calcineurin-NFAT pathway | [1][3][4] |

| Animal Model | Nude Mice | Bearing U87-luciferase-expressing (U87-Luc) glioblastoma xenografts (subcutaneous and orthotopic) | [1] |

| Dosage | 2.5 µM/kg body weight | - | [1] |

| Administration Route | Intraperitoneal (IP) Injection | - | [1] |

| Dosing Schedule | Daily for 5 consecutive days | - | [1] |

| Monitoring | Bioluminescence Imaging | Performed weekly to monitor tumor size | [1] |

| Efficacy | Significant tumor size reduction | Substantial decrease in bioluminescence compared to vehicle-treated control group | [1] |

| Toxicity | No significant toxicity observed | Body weight of treated mice remained comparable to the control group. No overt cellular or tissue destruction was observed in the liver, kidney, and small intestine based on histological analysis. | [1] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. This compound directly binds to HSP90, which in turn inhibits the chaperone function of HSP90 on calcineurin. This prevents the dephosphorylation and subsequent nuclear translocation of NFAT, leading to the downregulation of genes involved in tumor cell proliferation and survival. This compound has also been shown to suppress other pro-oncogenic pathways, including PI3K/AKT/mTOR.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the published preclinical studies of this compound.[1]

Glioblastoma Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in nude mice.

Materials:

-

U87-luciferase expressing glioblastoma cells

-

Nude mice (e.g., BALB/c nude)

-

Matrigel

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles

-

Animal housing and husbandry equipment

Procedure:

-

Culture U87-Luc cells under standard conditions.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

-

Allow tumors to establish and grow to a palpable size before initiating treatment.

This compound Dosing and Administration

This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, saline)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, dilute the this compound stock solution with saline to the final desired concentration for a dose of 2.5 µM/kg body weight. The final DMSO concentration should be minimized.

-

Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal injection.

-

Repeat the administration daily for 5 consecutive days.

In Vivo Tumor Growth Monitoring

This protocol describes the monitoring of tumor growth using bioluminescence imaging.

Materials:

-

D-luciferin

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Administer D-luciferin to the mice via intraperitoneal injection according to the imaging system manufacturer's instructions.

-

Anesthetize the mice.

-

Acquire bioluminescence images of the tumors using the in vivo imaging system.

-

Perform imaging weekly to monitor changes in tumor size.

-

Analyze the bioluminescent signal intensity to quantify tumor burden.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for an in vivo study of this compound.

References

- 1. Discovery of small molecule inhibitors of the HSP90-calcineurin-NFAT pathway against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule Inhibitors of the HSP90-Calcineurin-NFAT Pathway against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

Application Notes and Protocols for YZ129 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YZ129 is a potent small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-NFAT signaling pathway, demonstrating significant anti-tumor activity against glioblastoma.[1][2][3][4][5] It functions by directly binding to HSP90, thereby disrupting its chaperone effect on calcineurin, which in turn abrogates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[1][4] This disruption also affects other pro-oncogenic pathways, including the PI3K/AKT/mTOR signaling axis.[1][4] this compound has been shown to induce G2/M phase cell cycle arrest, promote apoptosis, and inhibit proliferation and migration of glioblastoma cells both in vitro and in xenograft models.[1][2][4]

This document provides detailed protocols for the preparation of this compound stock solutions for use in research settings, along with a summary of its key biological activities and relevant signaling pathways.

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 300.31 g/mol | [3][5] |

| CAS Number | 1643120-60-8 | [3][6] |

| Appearance | Faint brown-red to dark red powder | |

| Purity | ≥98% (HPLC) |

Table 2: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Conditions | Reference |

| IC₅₀ (NFAT nuclear translocation) | 820 nM | HeLa | Thapsigargin-induced | [2][3][5][6] |

| IC₅₀ (HSP90α binding) | 29.5 nM | Human HSP90α | Geldanamycin-FITC competition | |

| Effective Concentration | 5 µM | U87 Glioblastoma | 24h treatment for morphological changes, cell cycle arrest, and apoptosis studies | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of this compound:

-

The molecular weight of this compound is 300.31 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-